Compound Description: (R)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide, also known as BAY 1000394, is a potent pan-CDK inhibitor currently under investigation in phase I clinical trials. It was developed through extensive lead optimization efforts to address off-target activity issues encountered with earlier compounds in the series. The introduction of a sulfoximine group played a crucial role in achieving the desired activity profile. [, ]
Relevance: This compound shares the core structural features of a pyrimidine ring substituted with an amino group at the 2-position and an ether linkage at the 4-position with the target compound, 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol. The presence of these key elements suggests a potential for similar biological activity or binding interactions with specific targets. [, ]
ZK 304709
Compound Description: ZK 304709 is a multi-targeted CDK and VEGF-R inhibitor identified as a promising preclinical candidate. Despite its initial promise, ZK 304709 failed in phase I studies due to dose-limited absorption and high inter-patient variability. These issues were attributed to limited aqueous solubility and off-target activity against carbonic anhydrases. []
Relevance: ZK 304709 is an aminopyrimidine derivative, sharing the 2-aminopyrimidine core with the target compound, 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol. This structural similarity suggests potential for shared pharmacological targets or mechanisms of action. []
Compound Description: AKF-D52 is a synthetic phenoxypyrimidine urea derivative exhibiting growth inhibitory effects against various cancer cell types, including non-small cell lung cancer (NSCLC). [] The compound induces both caspase-dependent and caspase-independent apoptosis, activates the extrinsic apoptotic pathway, and triggers cytoprotective autophagy. AKF-D52 also induces reactive oxygen species (ROS) production, which appears to mediate its apoptotic and autophagic effects. []
Relevance: AKF-D52 and 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol both belong to the class of phenoxypyrimidine derivatives, sharing a common pyrimidine ring substituted with a phenoxy group. This structural similarity indicates they might exhibit similar chemical properties or interact with related biological targets. []
Etravirine
Compound Description: Etravirine, systematically named 4-({6-amino-5-bromo-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile, is a known anti-HIV compound. Research on Etravirine has focused on exploring its different solvate forms and salts to improve its physicochemical properties, particularly its solubility. []
Relevance: Etravirine, like 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol, features an aminopyrimidine core structure with an ether linkage at the 4-position of the pyrimidine ring. This shared structural motif suggests the possibility of similar chemical reactivity or interactions with biological targets. []
PF-06459988
Compound Description: PF-06459988 is a third-generation irreversible inhibitor designed to target T790M-containing double-mutant epidermal growth factor receptor (EGFR) with high potency and specificity. It exhibits minimal intrinsic chemical reactivity, greatly reduced proteome reactivity compared to earlier irreversible EGFR inhibitors, and minimal activity against wild-type EGFR. []
Relevance: Although PF-06459988 is a pyrrolo[2,3-d]pyrimidine derivative, its design strategy focused on optimizing reversible binding affinity before introducing an irreversible warhead. This approach highlights the importance of the core heterocyclic scaffold in achieving potent and selective inhibition. 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol, with its pyrimidine core, could potentially serve as a starting point for developing related inhibitors based on similar design principles. []
Compound Description: BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), currently under preclinical development for treating Alzheimer's disease. [] It exhibits high selectivity for PDE9 over other cyclic nucleotide-specific phosphodiesterases. BAY 73-6691 has demonstrated the ability to efficiently penetrate cells and inhibit intracellular PDE9 activity. []
Relevance: BAY 73-6691, a pyrazolo[3,4-d]pyrimidine derivative, showcases the potential of substituted pyrimidine-based structures as effective inhibitors. This supports the potential of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol, with its pyrimidine core, as a scaffold for developing inhibitors targeting various enzymes or receptors. []
Ticagrelor
Compound Description: Ticagrelor is a novel, orally active anticoagulant. Its efficient synthesis involves key steps such as reduction of a dichloropyrimidine intermediate, C-N cross-coupling, diazotization, nucleophilic substitution, and isopropylidene deprotection. []
Relevance: The synthesis of Ticagrelor highlights the versatility of pyrimidine chemistry, particularly the reactivity of chloro-substituted pyrimidines in various transformations. This knowledge could be valuable for developing synthetic strategies for 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol and its analogues. []
Compound Description: 9-Hydroxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one is a fused pyrimidine derivative synthesized from 2-amino-3-pyridinol and either methyl β-aminocrotonate or methyl acetoacetate. []
Relevance: Although it possesses a fused pyrido[1,2-α]pyrimidine system, this compound demonstrates the feasibility of synthesizing substituted pyrimidine derivatives with hydroxyl groups, a feature also present in the target compound, 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol. [] This suggests that similar synthetic strategies might be applicable for introducing or modifying hydroxyl groups in the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.